2-ethylhexyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate
Description
2-Ethylhexyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate (CAS 125643-61-0) is a phenolic ester derivative with the molecular formula C₂₅H₄₂O₃ and a molecular weight of 390.61 g/mol . It is commercially recognized as Antioxidant 1135, widely used in polyurethane lubricants and industrial applications due to its high-temperature stability and radical-scavenging properties . The compound features a central 3,5-di-tert-butyl-4-hydroxyphenyl group attached to a propanoate esterified with 2-ethylhexanol, which enhances its lipophilicity and compatibility with polymeric matrices .
Properties
IUPAC Name |
2-ethylhexyl 3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H42O3/c1-9-11-12-18(10-2)17-28-22(26)14-13-19-15-20(24(3,4)5)23(27)21(16-19)25(6,7)8/h15-16,18,27H,9-14,17H2,1-8H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSLFJMFSTOJEDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(=O)CCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H42O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80273997 | |
| Record name | 2-Ethylhexyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80273997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144429-84-5 | |
| Record name | 2-Ethylhexyl 3,5-bis(1,1-dimethylethyl)-4-hydroxybenzenepropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=144429-84-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Ethylhexyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80273997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, 2-ethylhexyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.220.452 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-ethylhexyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate typically involves esterification reactions. One common method is the reaction between 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid and 2-ethylhexanol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and controlled reaction conditions is crucial to obtain a product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
2-ethylhexyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The tert-butyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens can be used under mild conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Alcohols and related derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
2-Ethylhexyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate is a chemical compound with the molecular formula C25H42O3 and a molecular weight of 390.60 g/mol. It is also known by its CAS number 144429-84-5 . This synthetic phenolic antioxidant is widely used in various industrial applications due to its significant antioxidant properties, which protect materials from oxidative degradation.
Scientific Research Applications
This compound is widely used in scientific research because of its antioxidant properties. It is employed in:
- Chemistry As a stabilizer in polymer synthesis to prevent oxidative degradation.
- Biology In studies related to oxidative stress and its effects on cellular functions.
- Medicine As a potential therapeutic agent for diseases associated with oxidative damage.
- Industry In the formulation of coatings, lubricants, and other materials to enhance their stability and longevity.
Applications in Industry
Due to its potent antioxidant properties, this compound is extensively used in:
- Polymer Stabilization It acts as a stabilizer in polymers to prevent oxidative degradation during processing and end-use.
- Food Packaging The compound is incorporated into food contact materials to enhance stability and prolong shelf life.
- Cosmetics and Personal Care Products Its antioxidant properties are utilized to protect formulations from oxidative damage.
Case Studies
Rat Metabolism Study A study investigated the metabolic pathways of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate antioxidants in rats. The study found that while the parent compound was not detected in urine, its metabolite, fenozan acid, was present in a significant percentage of human urine samples. This finding suggests that fenozan acid could serve as a biomarker for human exposure to these antioxidants.
Environmental Impact Another research effort focused on the detection of synthetic phenolic antioxidants in environmental samples. It was noted that these compounds could enter ecosystems through various pathways, raising concerns about their long-term ecological effects and human health implications.
Mechanism of Action
The antioxidant activity of 2-ethylhexyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate is primarily due to its ability to donate hydrogen atoms from the phenolic hydroxyl group, neutralizing free radicals and preventing oxidative damage . The compound targets reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby protecting cellular components from oxidative stress .
Comparison with Similar Compounds
Methyl 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionate
- Molecular Formula : C₁₈H₂₈O₃
- Molecular Weight : 292.41 g/mol
- Key Properties: Detected in marine bacterium Bacterium FJAT-17799 via GC-MS, alongside 2-ethylhexyl derivatives . Optimization of its biosynthesis has been studied using factorial and central composite designs to improve yield .
- Differentiation : The methyl ester’s smaller alkyl chain reduces thermal stability compared to 2-ethylhexyl derivatives, limiting its use in high-temperature industrial applications. However, its lower molecular weight enhances solubility in polar solvents, favoring pharmaceutical formulations .
Octadecyl 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propanoate
- Molecular Formula : C₃₄H₆₀O₃
- Molecular Weight : 516.85 g/mol
- Key Properties: Identified in microbial metabolites, including Paenibacillus odorifer strains associated with lichens . Present in non-inoculated culture media, suggesting abiotic formation under specific conditions . Structural studies highlight its role as a precursor to bioactive tert-butylphenol derivatives .
- Differentiation : The octadecyl (C18) chain significantly increases molecular weight and hydrophobicity, making it less volatile and more persistent in environmental matrices. Its applications are primarily research-oriented, focusing on microbial secondary metabolites rather than industrial antioxidants .
Comparative Analysis Table
Research Findings and Industrial Relevance
- 2-Ethylhexyl Ester : Dominates industrial applications due to optimal balance between thermal stability and processability. Its branched alkyl chain prevents crystallization in lubricants, ensuring long-term performance .
- Methyl Ester: Focus of biotechnological optimization (e.g., Bacillus spp. fermentation) for scalable antimicrobial agent production .
Biological Activity
2-Ethylhexyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate, also known by its CAS number 144429-84-5, is a synthetic phenolic antioxidant widely utilized in various industrial applications. Its molecular formula is C25H42O3, and it exhibits significant antioxidant properties that make it valuable in protecting materials from oxidative degradation.
Antioxidant Properties
The primary biological activity of this compound is its antioxidant capability . This compound can donate hydrogen atoms from its phenolic hydroxyl group, effectively neutralizing free radicals and preventing oxidative stress in biological systems. Such oxidative stress is implicated in various diseases, including cancer and cardiovascular disorders.
The mechanism through which this compound exerts its antioxidant effects involves several biochemical interactions:
- Hydrogen Atom Donation : The phenolic hydroxyl group donates hydrogen atoms to free radicals, stabilizing them and preventing cellular damage.
- Scavenging of Reactive Oxygen Species (ROS) : It effectively scavenges ROS, which are harmful byproducts of cellular metabolism that can lead to oxidative damage .
Research Findings
Recent studies have highlighted the relevance of this compound in both environmental and health contexts. For instance, a rat metabolism study indicated that metabolites of similar phenolic antioxidants were detectable in human urine, suggesting widespread exposure and potential biological effects .
Case Studies
- Rat Metabolism Study : A study investigated the metabolic pathways of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate antioxidants in rats. The study found that while the parent compound was not detected in urine, its metabolite, fenozan acid, was present in a significant percentage of human urine samples. This finding suggests that fenozan acid could serve as a biomarker for human exposure to these antioxidants .
- Environmental Impact : Another research effort focused on the detection of synthetic phenolic antioxidants in environmental samples. It was noted that these compounds could enter ecosystems through various pathways, raising concerns about their long-term ecological effects and human health implications .
Applications in Industry
Due to its potent antioxidant properties, this compound is used extensively in:
- Polymer Stabilization : It acts as a stabilizer in polymers to prevent oxidative degradation during processing and end-use.
- Food Packaging : The compound is incorporated into food contact materials to enhance stability and prolong shelf life .
- Cosmetics and Personal Care Products : Its antioxidant properties are utilized to protect formulations from oxidative damage.
Toxicological Data
The safety profile of this compound has been evaluated through various toxicological studies. While it is generally recognized as safe for use in intended applications, there are precautionary measures recommended due to potential irritant properties upon exposure .
Toxicity Profile Summary
| Toxicity Endpoint | Result |
|---|---|
| Acute toxicity (oral) | Low toxicity (LD50 > 2000 mg/kg) |
| Skin irritation | Mild irritant |
| Eye irritation | Moderate irritant |
Q & A
Q. What are the optimal synthetic routes for preparing 2-ethylhexyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate, and how can reaction efficiency be monitored?
The synthesis typically involves esterification of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid with 2-ethylhexanol under acid catalysis. Reaction efficiency can be monitored via HPLC to track the consumption of starting materials and the formation of the ester product. For example, intermediates like ethyl or methyl analogs (e.g., Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate) have been characterized using reversed-phase HPLC with UV detection at 280 nm . NMR (¹H and ¹³C) is critical for structural confirmation, particularly to verify ester linkage formation and assess steric effects from tert-butyl groups .
Q. What analytical techniques are recommended for characterizing purity and structural integrity?
- Chromatography : Use HPLC with C18 columns and methanol/water gradients for purity assessment (>95% by area normalization) .
- Spectroscopy : FT-IR to confirm hydroxyl (∼3500 cm⁻¹) and ester carbonyl (∼1730 cm⁻¹) groups. Mass spectrometry (MS) provides molecular ion confirmation (e.g., [M+H]⁺ at m/z 435 for C₂₈H₄₆O₃) .
- Thermal Analysis : DSC or TGA to evaluate melting points (if crystalline) and thermal stability up to 200°C .
Q. How can researchers ensure batch-to-batch consistency in physicochemical properties?
Standardize synthesis protocols (e.g., molar ratios, catalyst concentration) and validate purity via HPLC-MS and ¹³C-DEPT NMR to detect trace impurities. Certificates of Analysis (CoA) for related compounds (e.g., Irganox 1098) include data on residual solvents, heavy metals, and moisture content, which should be adopted .
Advanced Research Questions
Q. What are the dominant degradation pathways of this compound under thermo-oxidative conditions, and how can they be modeled?
Reactive molecular dynamics (MD) simulations predict that thermo-oxidative degradation initiates at the phenolic hydroxyl group , forming quinone methides and peroxy radicals. For structurally similar antioxidants (e.g., ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate), MD simulations at 500–600 K revealed cleavage of the ester bond and tert-butyl group oxidation as primary pathways . Experimental validation via GC-MS of degradation products (e.g., 3,5-di-tert-butyl-4-hydroxybenzoic acid) is recommended .
Q. How do discrepancies arise between predicted and experimental thermodynamic properties (e.g., log K values)?
COSMO-RS predictions for analogous esters (e.g., octadecyl derivatives) show regression slopes <1 due to limitations in modeling non-polar compounds with high log K values. Experimental outliers may arise from crystallinity effects or measurement range constraints. To mitigate, combine COSMO-RS with free-volume combinatorial terms and validate predictions using phase equilibria experiments .
Q. What methodologies resolve contradictions in antioxidant efficacy data across polymer matrices?
Contradictions often stem from polymer-stabilizer interactions (e.g., hydrogen bonding in polyamides). Use accelerated aging tests (e.g., 150°C in air) with FT-IR to monitor oxidation induction time (OIT). For example, Irganox 1010’s efficacy in polypropylene correlates with its dispersion homogeneity, assessed via AFM or Raman mapping .
Q. How can in silico models elucidate the radical scavenging mechanism?
Density Functional Theory (DFT) calculations for phenolic antioxidants reveal that H-atom transfer from the hydroxyl group to peroxy radicals (ΔG‡ ~25 kcal/mol) is the primary mechanism. Compare with analogs (e.g., Irganox 1076) to assess substituent effects on bond dissociation energies (BDEs). MD simulations further predict diffusion rates in polymer melts, affecting antioxidant availability .
Q. What strategies improve solubility in non-polar matrices without compromising activity?
Modify the ester alkyl chain length (e.g., stearyl vs. ethylhexyl groups) to balance lipophilicity and steric hindrance. For instance, octyl esters exhibit higher solubility in polyethylene than methyl derivatives due to reduced polarity. Measure partition coefficients (log P) via shake-flask methods and correlate with Hansen solubility parameters .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
